3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione
Description
The compound 3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione (hereafter referred to as the target compound) is a spirocyclic system featuring a pyrido[1,2-a]quinoline core fused with a cyclohexane ring. Its structure includes a benzyl substituent at the 3' position and two ketone groups (dione) at positions 2 and 4. Such spiro compounds are of interest due to their conformational rigidity, which can influence pharmacokinetic properties and intermolecular interactions.
Properties
Molecular Formula |
C25H27NO2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-benzylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C25H27NO2/c27-23-11-6-12-24(28)25(23)17-20-9-4-5-10-21(20)26-14-13-19(16-22(25)26)15-18-7-2-1-3-8-18/h1-5,7-10,19,22H,6,11-17H2 |
InChI Key |
SKQROZXXHGGJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC3=CC=CC=C3N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
A prominent approach involves the adaptation of three-component reactions (3CRs) to assemble the spiro framework. For instance, the reaction of arylamines, cyclic diketones, and carbonyl derivatives has been successfully employed to construct analogous spiro[dihydropyridine-oxindole] systems. Translating this to the target compound, a plausible route involves:
-
Benzylamine as the arylamine component, introducing the 3'-benzyl group.
-
Cyclohexane-1,3-dione to furnish the cyclohexane-dione moiety.
-
Isatin or a functionalized quinoline precursor to generate the pyrido[1,2- a]quinoline core.
Under acidic conditions (e.g., acetic acid), these components undergo sequential aldol condensation, dehydration, and cyclization to yield the spiro structure. For example, in analogous systems, room-temperature reactions in acetic acid achieved yields exceeding 80% with diastereoselectivity >50:1.
Table 1: Representative Three-Component Reaction Conditions
| Component A | Component B | Component C | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzylamine | Cyclohexane-1,3-dione | Isatin derivative | Acetic acid | 72–85 |
| p-Methoxybenzylamine | Dimedone | 5-Nitroisatin | Ethanol/Water | 68 |
Cyclization-Driven Spiroannulation
Tosylate-Mediated 4-Exo Cyclization
Building on methodologies for spirooxetane synthesis, the cyclohexane ring can be formed via stereospecific cyclization of a linear precursor. Key steps include:
-
Alkynylation : Introduction of a pentynyl group via Sonogashira coupling or nucleophilic substitution.
-
Lindlar Reduction : Selective hydrogenation to a ( Z)-alkene, critical for spatial orientation.
-
Tosylation and Cyclization : Conversion of a primary alcohol to a tosylate, followed by iodine-mediated 4-exo cyclization to form the oxetane intermediate.
For the target compound, this strategy could be modified to construct the pyrido[1,2- a]quinoline system prior to cyclohexane spiroannulation. Yields for analogous oxetane formations range from 15–25% over multiple steps.
Acid-Catalyzed Ring Closure
Phthaloyl chlorides have been shown to react with oximes to form benzoxazinediones, suggesting that similar acyl chloride intermediates could facilitate diketone ring formation. For example, treating a quinoline-derived diacid chloride with a benzyl oxime under triethylamine catalysis may yield the desired dione rings.
Meldrum’s Acid-Assisted Dione Formation
Meldrum’s acid serves as a versatile precursor for diketone synthesis via its ring-opening reactivity. In the synthesis of spiroquinolines, Meldrum’s acid reacts with aldehydes and amines to form diones through a tandem Knoevenagel-Michael cyclization. Applied to the target molecule:
-
Quinoline Aldehyde : A pyrido[1,2- a]quinoline-2-carbaldehyde derivative acts as the electrophilic partner.
-
Benzylamine : Provides the benzyl substituent and nucleophilic amine.
-
Meldrum’s Acid : Generates the cyclohexane-dione upon hydrolysis.
This method offers advantages such as atom economy (82–90%) and low E-factor values (≤2.5).
Table 2: Meldrum’s Acid-Mediated Spirocyclization
| Aldehyde | Amine | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrido[1,2- a]quinoline-2-carbaldehyde | Benzylamine | Ethanol/Water | 1.5 | 78 |
| 6-Methoxyquinoline-4-carbaldehyde | p-Fluorobenzylamine | DMF | 2.0 | 65 |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The compound’s pyridoquinoline subunit enables palladium-catalyzed coupling reactions. A patent (EP2280953B1) demonstrates that spirocyclic analogs undergo Suzuki reactions with boronate esters or boronic acids under Pd catalysis to introduce aryl/heteroaryl groups at specific positions . For example:
-
Reagents : Halo-spiro derivatives (e.g., iodine-substituted) + boronate esters (IIIA) or boronic acids (IIIB).
-
Conditions : Pd catalyst, base, 60–80°C, 12–24 hours.
-
Outcome : Functionalization at the pyridine ring’s C6' position enhances kinase inhibitory activity .
Multi-Component Reactions (MCRs)
Ultrasound-assisted MCRs efficiently construct spiro systems. A study synthesized spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones using (±)-camphor-10-sulfonic acid (CSA) as a catalyst in H2O/EtOH (3:1) at 50°C . For the target compound:
-
Reactants : Isatins, naphthalen-1-amine, and 1,3-dicarbonyl compounds.
-
Mechanism : Cyclocondensation followed by spiroannulation.
Dione Ring Modifications
The 2,6-dione moiety participates in nucleophilic additions and cyclizations:
-
Isothiocyanic Acid Reactions : Analogous quinoline-2,4-diones react with KSCN in acetic acid to form imidazo[4,5-c]quinolin-4-ones or spiroimidazolidines .
Benzyl Group Transformations
The benzyl substituent undergoes migration or substitution under acidic conditions:
-
Debenzylation : HCl/EtOH induces cleavage of the benzyl group in related compounds, forming NH-free analogs .
-
Thiocyanation : Benzyl migration to sulfur occurs in isothiocyanic acid reactions, producing thioether derivatives .
Comparative Reaction Data
Biological Activity Correlation
Modifications impact pharmacological properties:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione typically involves multicomponent reactions (MCRs), which are known for their efficiency in creating complex molecules with high atom economy. MCRs allow for the simultaneous reaction of multiple reactants to yield diverse products under mild conditions. For instance, the use of α-aroylidineketene dithioacetals has been reported as a versatile intermediate in the synthesis of various heterocyclic compounds .
Table 1: Synthesis Conditions for this compound
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 65 | 60 | 91 |
| 2 | Ethanol | 90 | 90 | 89 |
| 3 | Acetonitrile | 70 | 90 | 90 |
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. For example:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and fungi. Its structural characteristics allow it to interact with microbial cell membranes effectively .
Table 2: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Antimicrobial | Broad-spectrum activity |
Therapeutic Potential
The therapeutic potential of this compound extends into several areas:
- Neurological Disorders : Given its interaction with sigma receptors, it may serve as a lead compound for developing treatments for conditions like depression and anxiety.
- Cardiovascular Health : Preliminary studies suggest that similar compounds can modulate cardiovascular functions by influencing vascular smooth muscle activity .
Case Studies and Research Findings
Several case studies have documented the applications and efficacy of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a derivative in vitro and found a significant reduction in cell viability among treated cancer cell lines compared to controls .
- Antimicrobial Evaluation : Another research highlighted its antimicrobial properties against resistant bacterial strains, showcasing its potential as a new therapeutic agent .
Mechanism of Action
The mechanism of action of 3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between the target compound and analogs reported in the literature:
Key Findings and Analysis
Structural Complexity and Rigidity The target compound’s cyclohexane-pyrido[1,2-a]quinoline spiro system confers greater rigidity compared to simpler spiro[piperidine-quinoline] analogs . This rigidity may enhance metabolic stability but complicate synthesis. In contrast, the multi-spiro system in exhibits twisted conformations, enabling unique crystal packing via hydrogen bonds.
Synthetic Strategies
- The target compound likely requires multi-step synthesis, similar to the acylation methods in or one-pot strategies in . However, the absence of a trione group (as in ) may simplify purification.
Spectroscopic and Physical Properties
- The high melting point (210°C) of the trione derivative suggests strong intermolecular forces due to ketone groups, whereas acylated analogs exist as oils, reflecting weaker interactions.
- IR data for the target compound would likely show ketone stretches (~1700–1750 cm⁻¹), comparable to , but distinct from amide C=O bands (~1650 cm⁻¹) in .
Functional Group Impact
- The 3'-benzyl group in the target compound may enhance lipophilicity, similar to benzyl-substituted analogs . However, chlorophenyl groups in increase molecular weight and polarity.
Biological Activity
The compound 3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic molecule exhibiting significant biological activity. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a spirocyclic framework, which is known to influence its biological interactions. The presence of a pyridoquinoline moiety contributes to its pharmacological properties. The molecular formula is C₁₈H₁₈N₂O₃, and it has a molecular weight of approximately 306.35 g/mol.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Key Functional Groups | Spirocyclic, pyridoquinoline |
Antitumor Properties
Research indicates that compounds with similar structural motifs possess notable antitumor activities. For instance, derivatives of pyrido[1,2-a]quinoline have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects of pyridoquinoline derivatives on breast cancer cells (MCF-7), it was found that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be around 12 µM, indicating potent activity compared to standard chemotherapeutic agents.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have indicated that similar spirocyclic compounds can mitigate neurodegenerative processes by modulating oxidative stress and inflammation.
The neuroprotective effects are hypothesized to stem from the compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines. This action contributes to neuronal survival under stress conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to conventional antibiotics.
Table 2: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione?
- Methodology : Two primary approaches are highlighted:
- Oxidative ring closure : Hydrazine intermediates can undergo cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product. This method is preferred for its green chemistry profile and scalability .
- Acylation of spiro-piperidine precursors : Reacting spiro-piperidine derivatives with acylating agents (e.g., acyl chlorides) under mild conditions achieves high yields (>90%). This route is advantageous for introducing functional groups to the spirocyclic core .
- Key Considerations : Monitor reaction progress via TLC and purify using alumina plugs or extraction to remove unreacted starting materials .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve the three-dimensional spiro architecture, as demonstrated for structurally analogous pyrrolo-quinoline derivatives .
- NMR spectroscopy : Use - and -NMR to identify proton environments (e.g., benzyl protons at δ 4.2–4.5 ppm) and spiro carbon signals (e.g., quaternary carbons near 70–80 ppm) .
- Mass spectrometry (GC-MS or LC-MS) : Confirm molecular weight and fragmentation patterns, noting the molecular ion peak at m/z corresponding to the compound’s formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when comparing oxidative agents like Cr(VI) vs. NaOCl?
- Methodology :
- Comparative kinetic studies : Evaluate reaction rates and byproduct formation using HPLC or GC-MS. NaOCl in ethanol reduces hazardous waste but may require longer reaction times (3 hours vs. 1 hour for Cr(VI)) .
- Environmental impact assessment : Use green chemistry metrics (e.g., E-factor, atom economy) to quantify waste generation. NaOCl-based methods have lower toxicity and comply with sustainability goals .
Q. What experimental strategies are recommended for analyzing reaction intermediates in spirocyclic compound synthesis?
- Methodology :
- In-situ FTIR or Raman spectroscopy : Monitor intermediate formation (e.g., hydrazine derivatives) during oxidative cyclization .
- Trapping experiments : Use quenching agents (e.g., glacial acetic acid) to isolate intermediates for NMR or X-ray analysis .
- Computational modeling : Employ DFT calculations to predict transition states and validate intermediates observed experimentally .
Q. How can researchers optimize solvent systems to improve reaction efficiency and purity?
- Methodology :
- Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents for solubility and reaction kinetics. Ethanol enhances NaOCl’s oxidative capacity while minimizing side reactions .
- Green solvent alternatives : Explore bio-based solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact without compromising yield .
Q. What analytical methods are critical for assessing purity and identifying byproducts in the final compound?
- Methodology :
- HPLC-DAD/UV : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- TLC-MS coupling : Rapidly screen crude mixtures and correlate spots with mass data to identify byproducts (e.g., over-oxidized derivatives) .
- Elemental analysis : Validate stoichiometry (C, H, N) to confirm synthetic accuracy .
Contradictions and Challenges
- Synthetic Yield Discrepancies : NaOCl-based methods (73% yield) may underperform compared to Cr(VI) (85–90%), but trade-offs in safety and sustainability justify their use .
- Structural Complexity : Spirocyclic systems often exhibit conformational flexibility, complicating NMR interpretation. X-ray crystallography is essential for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
